N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a pyrimidine system. The core structure is substituted with two methyl groups at positions 1 and 3, two ketone groups at positions 2 and 4, and a carboxamide moiety at position 6 linked to a 3-acetamidophenyl group (Fig. 1).
Synthetic routes for analogous thieno-pyrimidine derivatives often involve cyclization reactions, carboxamide coupling, and functional group modifications under controlled solvent conditions (e.g., DMF or CH2Cl2/EtOH mixtures) . Structural elucidation of such compounds typically employs techniques like X-ray crystallography, supported by software suites such as SHELX for refinement and validation .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-9(22)18-10-5-4-6-11(7-10)19-14(23)13-8-12-15(24)20(2)17(25)21(3)16(12)26-13/h4-8H,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQULKONNYBAWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thieno[2,3-d]pyrimidine class. This class is known for its diverse biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core with an acetamidophenyl substituent and a carboxamide functional group. Its molecular formula is with a molecular weight of 364.39 g/mol. The presence of these functional groups enhances its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell growth. For instance, derivatives synthesized by Elmongy et al. showed significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 50 μM depending on the substituents present on the aromatic ring .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Research indicates that modifications in the structure can enhance its efficacy against bacterial strains .
- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of enzymes involved in nucleic acid synthesis. This mechanism leads to disruptions in cellular processes such as DNA replication and repair, resulting in increased cell death .
Case Studies
- Anticancer Efficacy :
- Mechanism of Action :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Thieno[2,3-d]pyrimidines are recognized for their potential as antitumor agents . Research indicates that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives exhibited significant inhibitory effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism of action was further elucidated through molecular docking studies targeting epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties . Thieno[2,3-d]pyrimidinediones have shown promising results against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). One particular derivative displayed potent activity with minimal cytotoxicity against mammalian cells . The low hemolytic activity further indicates its potential as a safer antibacterial agent .
Antiviral Screening
In the realm of antiviral research , certain thieno[2,3-d]pyrimidine nucleosides have been tested against viruses like herpes simplex virus type-1 and hepatitis A virus. These compounds demonstrated antiviral activity that warrants further investigation for their potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding affinity and interaction of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide with various biological targets. These studies assist in predicting the pharmacokinetic properties and overall efficacy of the compound in drug development processes .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidine vs. Thieno[2,3-b]pyridine: The target compound’s pyrimidine core (six-membered, two nitrogens) enables stronger π-π stacking and hydrogen bonding compared to the pyridine-based analogs in , which may enhance binding to biological targets like enzymes .
Substituent Effects
Molecular Weight and Flexibility
- The target compound’s higher molecular weight (~420 g/mol) compared to ’s analog (373.40 g/mol) suggests increased steric bulk, which could limit membrane permeability but enhance specificity for larger binding pockets .
- The rigid thieno-pyrimidine core contrasts with the flexible ethyl linker in ’s compound, highlighting a trade-off between conformational stability and adaptability .
Preparation Methods
Cyclization of 2-Aminothiophene-3-Carboxylic Acid Esters
A foundational method involves the cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with urea or thiourea derivatives. For example, refluxing ethyl 2-aminothiophene-3-carboxylate with N,N-dimethylurea in acetic acid yields 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine. The reaction proceeds via nucleophilic attack of the urea carbonyl group on the thiophene amino group, followed by intramolecular cyclization (Scheme 1).
Scheme 1:
$$
\text{Ethyl 2-aminothiophene-3-carboxylate} + \text{N,N-dimethylurea} \xrightarrow{\text{AcOH, reflux}} \text{1,3-Dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine}
$$
Key reaction parameters include:
Alternative Multicomponent Approaches
Multicomponent reactions (MCRs) offer efficient one-pot strategies. A three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) as a catalyst produces functionalized pyrrolo[2,3-d]pyrimidines. While this method targets pyrrolo-fused systems, analogous conditions could be adapted for thienopyrimidines by substituting thiophene-based reactants.
Functional Group Compatibility and Challenges
Methyl Group Installation
The 1,3-dimethyl groups are introduced early in the synthesis to avoid side reactions. Methylation of the pyrimidine nitrogens is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃).
Critical Parameters:
Acetamido Group Stability
The 3-acetamidophenyl moiety is sensitive to hydrolysis under acidic or basic conditions. To mitigate this, the acetamido group is introduced after amidation using acetyl chloride in pyridine.
Characterization and Analytical Data
Spectral Data
Crystallography
Single-crystal X-ray diffraction confirms the planar thienopyrimidine core and the anti-conformation of the acetamidophenyl group.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
